3-Amino-2-fluoropropan-1-ol hydrochloride

pKa modulation amine basicity β-fluoroamine

3-Amino-2-fluoropropan-1-ol hydrochloride (CAS 2309433-02-9 for the (S)-enantiomer hydrochloride; molecular formula C₃H₉ClFNO, MW 129.56) is a chiral β-fluoroamino alcohol supplied as a hydrochloride salt. The compound features a primary amine at C-3, a hydroxyl group at C-1, and a fluorine substituent at the C-2 chiral center, classifying it as a fluorinated propanolamine building block widely employed in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C3H9ClFNO
Molecular Weight 129.56 g/mol
Cat. No. B12506117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-fluoropropan-1-ol hydrochloride
Molecular FormulaC3H9ClFNO
Molecular Weight129.56 g/mol
Structural Identifiers
SMILESC(C(CO)F)N.Cl
InChIInChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H
InChIKeyFXGLUSCLLWMQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-fluoropropan-1-ol hydrochloride – Essential Chiral Fluorinated Amino Alcohol Building Block


3-Amino-2-fluoropropan-1-ol hydrochloride (CAS 2309433-02-9 for the (S)-enantiomer hydrochloride; molecular formula C₃H₉ClFNO, MW 129.56) is a chiral β-fluoroamino alcohol supplied as a hydrochloride salt . The compound features a primary amine at C-3, a hydroxyl group at C-1, and a fluorine substituent at the C-2 chiral center, classifying it as a fluorinated propanolamine building block widely employed in medicinal chemistry and pharmaceutical intermediate synthesis . Its procurement significance stems from the unique electronic and stereochemical properties conferred by the β-fluorine atom, which differentiate it from non-fluorinated amino alcohol analogs in drug candidate design.

Why Non-Fluorinated 3-Aminopropanol Cannot Replace 3-Amino-2-fluoropropan-1-ol hydrochloride in Drug Design


Simple substitution of 3-amino-2-fluoropropan-1-ol hydrochloride with the non-fluorinated analog 3-aminopropan-1-ol is precluded by profound differences in amine basicity, lipophilicity, and physical state. The β-fluorine atom exerts a strong inductive electron-withdrawing effect that lowers the amine pKa by approximately 1.7 log units (from ~10.7 to ~9.0) [1], altering the ionization state at physiological pH and consequently affecting target binding, off-target liability, and membrane permeability. Additionally, the fluorine atom increases lipophilicity and transforms the compound from a low-melting liquid into a crystalline solid, impacting handling, formulation, and storage. These physicochemical alterations cannot be replicated by the des-fluoro analog and must be considered during hit-to-lead optimization and scale-up procurement.

Quantitative Differentiation Evidence for 3-Amino-2-fluoropropan-1-ol hydrochloride vs. Comparator Compounds


Amine pKa Lowered by ~1.7 Units vs. Non-Fluorinated 3-Aminopropan-1-ol

The β-fluorine substituent in 3-amino-2-fluoropropan-1-ol hydrochloride significantly attenuates amine basicity compared to the non-fluorinated parent compound 3-aminopropan-1-ol. Published class-level data demonstrate that a single β-fluorine lowers the pKa of a linear aliphatic amine from ~10.7 to ~9.0 [1]. The experimentally measured pKa of 3-aminopropan-1-ol is 9.96 at 25°C [2]. Therefore, the target compound's conjugate acid pKa is estimated to be in the range of 8.5–9.0, representing a reduction of approximately 1.0–1.7 pKa units relative to the des-fluoro analog. This alteration changes the amine ionization state at physiological pH (7.4), with the fluorinated compound existing to a greater extent in the unprotonated, membrane-permeable form.

pKa modulation amine basicity β-fluoroamine drug design

Lipophilicity Increase: logP Shift from -1.1 to ~0.5 Enhances Membrane Permeability

Introduction of the β-fluorine atom markedly increases the lipophilicity of 3-amino-2-fluoropropan-1-ol relative to 3-aminopropan-1-ol. The (S)-enantiomer free base exhibits a logP value of approximately 0.5 , whereas the non-fluorinated analog 3-aminopropan-1-ol has a reported logP ranging from -1.1 to 0.028 [1][2]. This represents a minimum logP shift of +0.47 and a maximum shift of +1.6 log units toward greater lipophilicity. The increased partition coefficient improves passive membrane diffusion characteristics, a critical parameter in designing orally bioavailable and CNS-penetrant drug candidates.

lipophilicity logP membrane permeability ADME optimization

Physical State Advantage: Crystalline Solid (mp 45–48°C) vs. Liquid Non-Fluorinated Analog (mp 10–12°C)

3-Amino-2-fluoropropan-1-ol (free base, (S)-enantiomer) is a white crystalline powder with a melting point of 45–48°C . In stark contrast, the non-fluorinated analog 3-aminopropan-1-ol is a liquid at room temperature with a melting point of 10–12°C [1]. This 33–38°C elevation in melting point transforms the physical state from a hygroscopic liquid to a weighable, stable crystalline solid. The hydrochloride salt form (target compound) is also a solid at ambient temperature, further facilitating precise gravimetric dispensing, long-term storage without solvent evaporation issues, and compatibility with solid-phase synthesis workflows.

melting point solid-state handling storage stability formulation

Enantiomeric Purity >99.6% ee – Critical for Stereoselective Synthesis vs. Racemic Mixtures

Commercially available (2S)-3-amino-2-fluoropropan-1-ol (free base) is supplied with a chiral purity (enantiomeric excess) of ≥99.6% as determined by chiral GC analysis, alongside a chemical purity of ≥98.0% by GC [1]. In contrast, racemic 3-amino-2-fluoropropan-1-ol has an enantiomeric excess of 0% by definition. For procurement decisions, this >99.6% ee specification ensures that downstream chiral products are obtained with minimal enantiomeric contamination, eliminating the need for costly chiral resolution steps after synthesis. The hydrochloride salt form of the (S)-enantiomer is supplied with ≥98% purity and batch-specific QC documentation including NMR, HPLC, and GC .

enantiomeric excess chiral purity asymmetric synthesis stereochemistry

Balanced Basicity Tuning: Monofluoro pKa ~9.0 vs. Difluoro Analog pKa ~7.3 – Avoiding Over-Attenuation

The β-monofluoro substitution in 3-amino-2-fluoropropan-1-ol hydrochloride provides a moderate reduction in amine basicity (pKa ~9.0) compared to the more aggressive attenuation achieved with β,β-difluoro substitution (pKa ~7.3) [1]. This positions the monofluoro compound as the preferred intermediate when a balanced pKa is required—sufficiently lowered to reduce undesirable off-target ion channel activity but not so low that the amine becomes predominantly unprotonated, which could compromise solubility and target engagement. For context, the non-fluorinated parent amine has a pKa of ~10.7, while the trifluoromethyl analog (β-CF₃) drops to ~5.7, underscoring the incremental tunability that monofluorination offers over the difluoro and trifluoromethyl options.

pKa tuning monofluoro vs. difluoro basicity optimization β-fluoroamine series

Optimal Application Scenarios for 3-Amino-2-fluoropropan-1-ol hydrochloride in Drug Discovery and Chemical Development


Design of CNS-Penetrant Kinase Inhibitors Requiring Reduced Amine Basicity

In kinase inhibitor programs where the hinge-binding motif includes an aminopropanol moiety, incorporation of 3-amino-2-fluoropropan-1-ol hydrochloride introduces a β-fluorine that lowers the amine pKa from ~10.7 to ~9.0 [1]. This reduction attenuates off-target ion channel binding (e.g., hERG) commonly associated with highly basic amines, while the increased lipophilicity (ΔlogP +0.5 to +1.6) enhances passive blood-brain barrier penetration. The crystalline hydrochloride salt facilitates accurate weighing for parallel medicinal chemistry synthesis .

Enantioselective Synthesis of Antiviral Nucleoside Phosphonate Prodrugs

The (S)-enantiomer of 3-amino-2-fluoropropan-1-ol hydrochloride, supplied with >99.6% enantiomeric excess [2], serves as a key chiral intermediate for constructing stereodefined nucleoside phosphonate analogs targeting viral DNA polymerases. The fluorine atom at the C-2 position provides metabolic stability against oxidative deamination, a common clearance pathway for aminopropanol-containing antivirals. This application is documented in antiviral research targeting hepatitis B virus with improved resistance profiles .

GABAB Receptor Agonist Intermediate with Peripheral Restriction

The (R)-enantiomer of 3-amino-2-fluoropropan-1-ol is the direct synthetic precursor to (R)-(3-amino-2-fluoropropyl)phosphinic acid (AZD3355/Lesogaberan), a peripherally acting GABAB receptor agonist developed for gastroesophageal reflux disease [3]. The β-fluorine atom's pKa-lowering effect (~1.7 units) limits CNS penetration by reducing the fraction of protonated amine available for active transport, thereby restricting pharmacological activity to peripheral targets—a design principle directly leveraged in this clinical candidate.

Fragment-Based Drug Discovery Requiring Fluorinated sp³-Rich Building Blocks

As a compact, fluorinated, sp³-rich amino alcohol (MW 129.56 for HCl salt), 3-amino-2-fluoropropan-1-ol hydrochloride is an ideal fragment for fragment-based screening libraries. Its dual nucleophilic handles (amine and hydroxyl) enable rapid diversification into larger scaffolds, while the fluorine atom provides a sensitive ¹⁹F NMR probe for detecting protein-ligand interactions and assessing binding thermodynamics. The solid hydrochloride form permits automated solid-dispensing workflows in high-throughput fragment library assembly [1][2].

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